molecular formula C8H10N4S B13636665 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13636665
M. Wt: 194.26 g/mol
InChI Key: FYZJVCCWBZGZON-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with a thiophene derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5-(2-ethyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C8H10N4S/c1-2-12-8(10-5-11-12)6-3-4-7(9)13-6/h3-5H,2,9H2,1H3

InChI Key

FYZJVCCWBZGZON-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=CC=C(S2)N

Origin of Product

United States

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